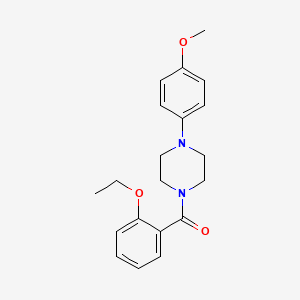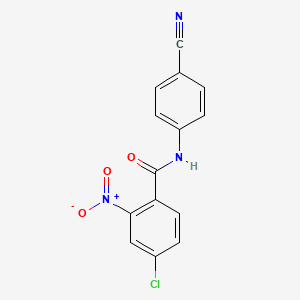
5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide, also known as N-(2-nitrophenyl)-N'-(3-pyridinylmethyl)-5-(furan-2-ylmethylene)-1,3-thiazolidine-2,4-dione, is a compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide can induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been reported to inhibit the proliferation of cancer cells by inducing G1 phase cell cycle arrest. In addition, the compound has been shown to inhibit the activity of certain bacterial enzymes involved in the biosynthesis of cell walls, leading to bacterial cell death.
Advantages and Limitations for Lab Experiments
5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. The compound has also been reported to exhibit good solubility in organic solvents, making it suitable for use in various assays. However, the compound has some limitations, including its potential toxicity and limited availability.
Future Directions
There are several future directions for research on 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide. One potential direction is to study the compound's potential as a fluorescent probe for detecting thiols in biological samples. Another direction is to investigate the compound's potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and to optimize its structure for improved activity and selectivity.
Synthesis Methods
The synthesis of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has been reported in the literature. The compound can be synthesized by reacting 2-nitrobenzaldehyde, 3-pyridinemethanol, furfural, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization.
Scientific Research Applications
5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has been studied for its potential applications in scientific research. It has been reported to exhibit anticancer, antitumor, and antimicrobial activities. The compound has also been studied for its potential as a fluorescent probe for detecting thiols in biological samples.
properties
IUPAC Name |
5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(19-11-12-4-3-9-18-10-12)16-8-7-15(24-16)13-5-1-2-6-14(13)20(22)23/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBGPZZHCNUGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)
![N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5801660.png)


![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)
![N-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5801689.png)


![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)
![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)
